molecular formula C11H21ClN4S B13496934 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride

3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride

Cat. No.: B13496934
M. Wt: 276.83 g/mol
InChI Key: UTSDNPBGNHRLEE-UHFFFAOYSA-N
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Description

3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H20N4S. It is primarily used for research purposes and is known for its unique structure, which includes a triazole ring, a cyclopentyl group, and a methylsulfanyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride typically involves multiple stepsThe final step involves the addition of the propan-1-amine group and the formation of the hydrochloride salt .

Industrial Production Methods

These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride is not well understood. it is believed to interact with specific molecular targets and pathways, potentially involving the triazole ring and the amine group .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H21ClN4S

Molecular Weight

276.83 g/mol

IUPAC Name

3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H20N4S.ClH/c1-16-11-14-13-10(7-4-8-12)15(11)9-5-2-3-6-9;/h9H,2-8,12H2,1H3;1H

InChI Key

UTSDNPBGNHRLEE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N1C2CCCC2)CCCN.Cl

Origin of Product

United States

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